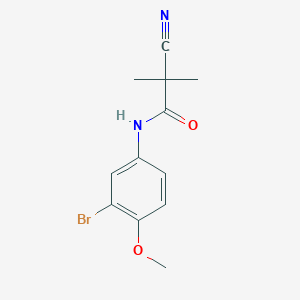![molecular formula C8H8BFO2 B14890853 (R)-5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14890853.png)
(R)-5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the use of boron reagents in a Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of various organoboron compounds . The general synthetic route involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of ®-5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
®-5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states of boron.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or borate esters, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
®-5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It is being investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound’s unique properties make it suitable for use in materials science, including the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which ®-5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol exerts its effects involves interactions with specific molecular targets and pathways. The boron atom in the compound can form reversible covalent bonds with biological molecules, influencing their function and activity. This property is particularly useful in medicinal chemistry, where the compound can be designed to target specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Fluoro-2-methylbenzo[c][1,2]oxaborol-1(3H)-ol
- 3-Fluoro-5-methylbenzo[c][1,2]oxaborol-1(3H)-ol
- 5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-one
Uniqueness
®-5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol is unique due to its specific stereochemistry and the presence of both fluorine and boron atoms
Propiedades
Fórmula molecular |
C8H8BFO2 |
|---|---|
Peso molecular |
165.96 g/mol |
Nombre IUPAC |
(3R)-5-fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C8H8BFO2/c1-5-7-4-6(10)2-3-8(7)9(11)12-5/h2-5,11H,1H3/t5-/m1/s1 |
Clave InChI |
LWINTJPRLPNUPE-RXMQYKEDSA-N |
SMILES isomérico |
B1(C2=C(C=C(C=C2)F)[C@H](O1)C)O |
SMILES canónico |
B1(C2=C(C=C(C=C2)F)C(O1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


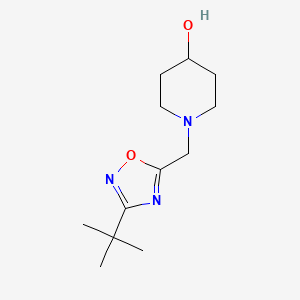
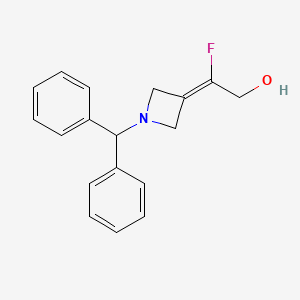
![6-{[2-(Phenylcarbonyl)hydrazinyl]carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14890801.png)
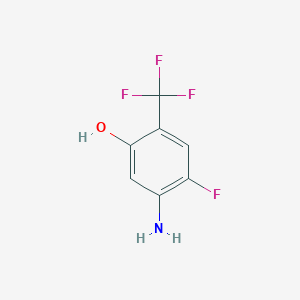
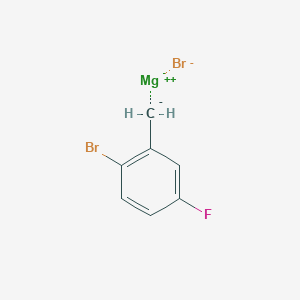
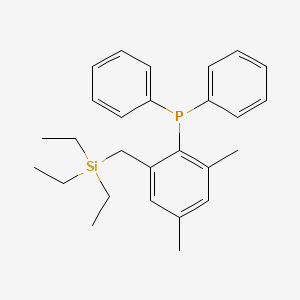
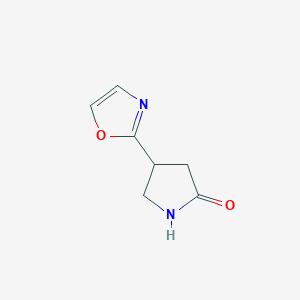

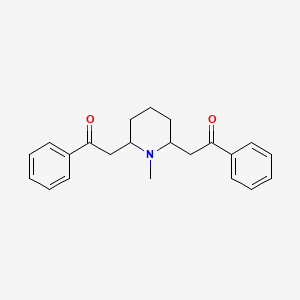
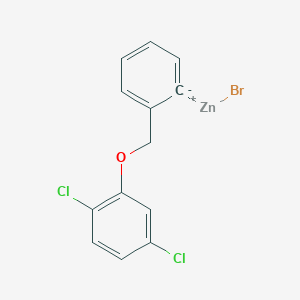
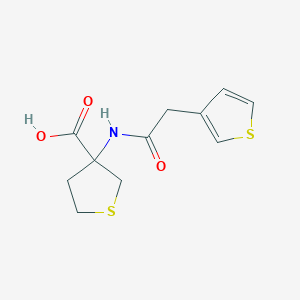
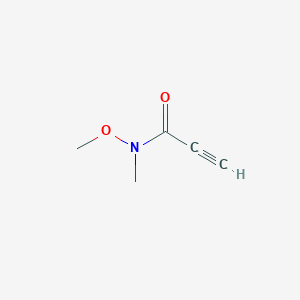
![3-Fluoro-4-[(i-propyloxy)methyl]phenylZinc bromide](/img/structure/B14890859.png)
